molecular formula C9H10N2 B074231 4-(Dimethylamino)benzonitrile CAS No. 1197-19-9

4-(Dimethylamino)benzonitrile

Cat. No. B074231
CAS RN: 1197-19-9
M. Wt: 146.19 g/mol
InChI Key: JYMNQRQQBJIMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

DMABN exhibits dual fluorescence due to its ability to form both locally excited (LE) and charge-transfer (CT) states. The molecular structure plays a crucial role in this phenomenon. Studies show that the molecule undergoes minimal torsion of the dimethylamino group relative to the aromatic ring during the nonadiabatic relaxation process from the S2 to the S1 state, suggesting a complex interaction between the dimethylamino group and the benzonitrile core without significant distortion (Kochman et al., 2015).

Chemical Reactions and Properties

DMABN's photoinduced charge-transfer (CT) properties have been the subject of extensive study. Upon photoexcitation, DMABN transitions from the Franck-Condon state to a lower-energy locally excited (LE) state and then to a charge-transfer (CT) state, involving a complex interplay of intramolecular and solvent reorganization (Rhinehart et al., 2012). The CT process is influenced by solvent dynamics and the molecular structure of DMABN, highlighting the role of the nitrile stretch and other vibrational modes in the CT dynamics.

Physical Properties Analysis

The dual fluorescence of DMABN, characterized by emissions from both LE and ICT states, is a key physical property. This behavior can be modulated by the solvent environment, temperature, and the molecular structure of DMABN itself. The intramolecular charge transfer (ICT) process, leading to dual fluorescence, is influenced by solvent polarity and the structural dynamics of DMABN in various environments (Coto et al., 2011).

Chemical Properties Analysis

The chemical behavior of DMABN, especially regarding its charge-transfer dynamics, is highly dependent on its molecular structure. The ICT process involves a significant rearrangement of electron density, which is sensitively affected by the dimethylamino group's orientation relative to the benzonitrile core. Studies using time-resolved spectroscopy and theoretical models have provided insight into the vibrational modes critical to the CT process, revealing the complex nature of DMABN's chemical properties and the impact of solvation dynamics (Ando et al., 2017).

Scientific Research Applications

1. Excited State Quantum Dynamics and Dual Fluorescence Spectra

  • Summary of Application : DMABN is used in the study of excited state quantum dynamics and dual fluorescence spectra. This involves investigating the short-time behavior of DMABN in the gas phase as well as in various solvents after excitation to the L state .
  • Methods of Application : The spectroscopic properties of DMABN were investigated experimentally using UV absorption and fluorescence emission spectroscopy. The computational study was developed at different electronic structure levels and using the Polarisable Continuum Model (PCM) and explicit solvent molecules to reproduce the solvent environment .
  • Results or Outcomes : The study identified the ring C=C stretching and three methyl tilting modes as the responsible motions for the internal conversion from the L to the L states .

2. Photoinduced Structural Dynamics

  • Summary of Application : DMABN is used in the study of photoinduced structural dynamics. This involves probing the structural changes in DMABN using femtosecond stimulated Raman spectroscopy .
  • Methods of Application : The study was conducted using femtosecond stimulated Raman spectroscopy .

3. Photoinduced Oxidation

  • Summary of Application : DMABN is used in the study of photoinduced oxidation. This involves characterizing the photoinduced, aqueous phase one-electron oxidation of DMABN .
  • Methods of Application : The study was conducted using laser flash photolysis .

4. Photophysical Studies

  • Summary of Application : DMABN is extensively used in photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation leading to the appearance of dual fluorescence .
  • Methods of Application : The study involves the use of photophysical techniques to investigate the ICT process in DMABN .

5. Synthesis of Pyrrolopyrrole Derivatives

  • Summary of Application : DMABN can be used in the synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .

6. Nonadiabatic Relaxation Dynamics

  • Summary of Application : DMABN is used in the study of nonadiabatic relaxation dynamics .

7. Solvent Effect Studies

  • Summary of Application : DMABN is used in the study of solvent effects on photophysical properties. This involves investigating the behavior of DMABN in different solvents like cyclohexane, tetrahydrofuran, acetonitrile, and water after excitation .
  • Methods of Application : The study involves the use of UV absorption and fluorescence emission spectroscopy. The computational study was developed at different electronic structure levels and using the Polarisable Continuum Model (PCM) and explicit solvent molecules to reproduce the solvent environment .

8. Synthesis of Other Chemical Compounds

  • Summary of Application : DMABN can be used in the synthesis of other chemical compounds. For example, it can be used in the synthesis of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives .

9. Study of Nonadiabatic Dynamics

  • Summary of Application : DMABN is used in the study of nonadiabatic dynamics. This involves investigating the relaxation dynamics of DMABN .

Safety And Hazards

4-(Dimethylamino)benzonitrile is considered hazardous. It may cause skin and eye irritation, allergic skin reaction, and respiratory irritation. It is harmful if swallowed .

Future Directions

The future directions of research on 4-(Dimethylamino)benzonitrile could involve further studies on its photophysical properties and its use in the synthesis of other complex molecules .

properties

IUPAC Name

4-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNQRQQBJIMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073255
Record name Benzonitrile, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Cyano-N,N-dimethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20029
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.02 [mmHg]
Record name 4-Cyano-N,N-dimethylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20029
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-(Dimethylamino)benzonitrile

CAS RN

1197-19-9
Record name 4-(Dimethylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-N,N-dimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Dimethylamino)benzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CYANO-N,N-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8391XON0MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 53 g of acrylonitrile and 1.0 g of copper(II) acetate in 100 g of o-xylene was heated to the boil (85° C.), after which a solution of 82 g of p-dimethylaminobenzaldoxime in 110 g of o-xylene was added dropwise by heating further. During the addition, the boiling point of the reaction mixture increased to 135° C. The mixture was stirred under reflux for a further 30 minutes and was then left to cool. The precipitated acrylamide was filtered off under suction, and the mother liquor was extracted by shaking with a little water. The organic phase was evaporated down and the residue was taken up in 400 ml of petroleum ether. After the mixture had been left to stand overnight at 0° C., 66 g (90%) of p-dimethylaminobenzonitrile were obtained in the form of yellow crystals of melting point 75°-76° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
110 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)benzonitrile

Citations

For This Compound
1,020
Citations
SI Druzhinin, A Demeter, VA Galievsky… - The Journal of …, 2003 - ACS Publications
With 4-(dimethylamino)benzonitrile (DMABN), 4-(methylamino)benzonitrile (MABN), and 4-aminobenzonitrile (ABN) in an alkane solvent such as n-hexadecane, the fluorescence decay …
Number of citations: 55 pubs.acs.org
SI Druzhinin, NP Ernsting, SA Kovalenko… - The Journal of …, 2006 - ACS Publications
The kinetics of the intramolecular charge-transfer (ICT) reaction of 4-(dimethylamino)benzonitrile (DMABN) in the polar solvent acetonitrile (MeCN) is investigated by fluorescence …
Number of citations: 177 pubs.acs.org
Y Amatatsu - The Journal of Physical Chemistry A, 2005 - ACS Publications
Ab initio calculations have been performed to examine the photochemical behavior of 4-(dimethylamino)benzenzonitrile (DMABN). The conical intersection between S 2 and S 1 (S 2 /S …
Number of citations: 26 pubs.acs.org
M Park, CH Kim, T Joo - The Journal of Physical Chemistry A, 2013 - ACS Publications
Intramolecular charge transfer (ICT) of DMABN has been the subject of extensive investigations. Through the measurements of highly time-resolved fluorescence spectra (TRFS) over …
Number of citations: 68 pubs.acs.org
C Chudoba, A Kummrow, J Dreyer, J Stenger… - Chemical physics …, 1999 - Elsevier
Combining femtosecond transient vibrational spectroscopy and high-level calculations is a powerful tool in the determination of excited-state structures. Striking differences in the …
Number of citations: 122 www.sciencedirect.com
KA Zachariasse, SI Druzhinin, P Mayer… - Chemical Physics …, 2009 - Elsevier
From picosecond decay times of 4-(dimethylamino)benzonitrile (DMABN) and 4-(dimethylamino)benzoic acid ethyl ester (DMABE) in acetonitrile (Ref. [1]), a conclusion on entropy …
Number of citations: 17 www.sciencedirect.com
GJ Zhao, KL Han - Journal of computational chemistry, 2008 - Wiley Online Library
The time‐dependent density functional theory (TDDFT) method was carried out to investigate the hydrogen‐bonded intramolecular charge‐transfer (ICT) excited state of 4‐…
Number of citations: 329 onlinelibrary.wiley.com
JM Rhinehart, JR Challa… - The Journal of Physical …, 2012 - ACS Publications
4-(Dimethylamino)benzonitrile (DMABN) has been one of the most studied photoinduced charge-transfer (CT) compounds for over 50 years, but due to the complexity of its excited …
Number of citations: 64 pubs.acs.org
DG Iraiyadian, SJ Vedhagiri, M Govindarajan… - Materials Today …, 2022 - Elsevier
The experimental and theoretical UV spectra are compared, and oscillator strength and electron excitation energies for 4-(Dimethylamino)benzonitrile (4DMABN). have been published …
Number of citations: 9 www.sciencedirect.com
KA Zachariasse, SI Druzhinin, SA Kovalenko… - The Journal of …, 2009 - pubs.aip.org
For the double exponential fluorescence decays of the locally excited (LE) and intramolecular charge transfer (ICT) states of 4-(dimethylamino) benzonitrile (DMABN) in acetonitrile (…
Number of citations: 55 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.